Leucocrystal Violet
Overview
Description
Leucocrystal Violet, also known as the reduced form of Crystal Violet, is a colorless compound that is widely used in forensic science for the enhancement of latent bloodstains. It is a derivative of the triphenylmethane dye family and is known for its ability to produce a vivid violet color upon oxidation. This compound is particularly useful in forensic investigations due to its high sensitivity and specificity for bloodstains.
Mechanism of Action
Target of Action
The primary targets of LCV are cellulosic and proteinaceous materials . It has an affinity for both these materials . In forensic applications, LCV is used to stain blood residue on both porous and non-porous materials .
Mode of Action
LCV interacts with its targets through a catalytic oxidation process . When LCV and hydrogen peroxide react with the hemoglobin in blood, they turn the blood impression to a purple/violet color . The Crystal Violet in this process will bind with the proteins which have been affixed by the 5-sulfosalicylic acid to develop latent impressions .
Biochemical Pathways
The biochemical pathway involved in the action of LCV is the oxidation of hemoglobin and its derivatives found in blood . This oxidation process produces a violet-colored dye . The Crystal Violet in this process binds with the proteins, which have been affixed by the 5-sulfosalicylic acid, to develop latent impressions .
Result of Action
The result of LCV’s action is the development of a purple/violet color in the presence of blood . This color change is used to visualize blood impressions, which can be crucial in forensic investigations .
Action Environment
The action of LCV can be influenced by environmental factors. The background will stain purple over time . Also, the reaction of this chemical is based on an oxidation reaction, the presence of some plant materials, and metals, such as iron or copper, could cause a false positive .
Biochemical Analysis
Biochemical Properties
Leucocrystal Violet plays a crucial role in biochemical reactions, particularly in the detection of blood. It interacts with hemoglobin in blood through a catalytic reaction with hydrogen peroxide, resulting in a color change from colorless to purple/violet . This reaction is utilized in forensic science to visualize bloodstains. The compound also has an affinity for cellulosic and proteinaceous materials, which enhances its binding to biological samples .
Cellular Effects
This compound affects various types of cells and cellular processes. It is primarily used to detect blood cells due to its interaction with hemoglobin. The compound’s oxidation reaction with hydrogen peroxide leads to the formation of Crystal Violet, which binds to proteins and other cellular components, thereby enhancing the visibility of bloodstains . This interaction can influence cell signaling pathways and gene expression by altering the cellular environment.
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation to Crystal Violet in the presence of hydrogen peroxide. This reaction is catalyzed by hemoglobin in blood. The resulting Crystal Violet binds to proteins and other biomolecules, forming a stable complex that is visible under light . This binding interaction is crucial for the compound’s application in forensic science, as it allows for the visualization of latent bloodstains.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored in dark-colored glassware and refrigerated, lasting several months . Its oxidation to Crystal Violet can be influenced by light and oxygen, leading to gradual color changes. Long-term studies have shown that the compound can maintain its effectiveness in visualizing bloodstains over extended periods, although some fading may occur .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to more pronounced color changes, enhancing the visibility of bloodstains . Excessive amounts can cause overdevelopment or running of the blood impressions, leading to potential false positives . Toxic or adverse effects at high doses have not been extensively studied, but caution is advised when using the compound in large quantities.
Metabolic Pathways
This compound is involved in metabolic pathways related to its oxidation to Crystal Violet. This process is catalyzed by hemoglobin and involves the interaction with hydrogen peroxide . The resulting Crystal Violet can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is primarily related to its application in detecting bloodstains.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with hemoglobin and other proteins . The compound’s affinity for proteinaceous materials allows it to bind to cellular components, facilitating its localization and accumulation in specific areas. This property is essential for its use in forensic science, as it ensures the effective visualization of bloodstains.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with hemoglobin and other proteins. The compound is directed to specific compartments or organelles where it can exert its effects . Post-translational modifications and targeting signals may also play a role in its localization, ensuring that it binds to the appropriate cellular components for effective visualization of bloodstains.
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucocrystal Violet is typically synthesized through the reduction of Crystal Violet. The process involves the use of reducing agents such as sodium dithionite or zinc dust in an acidic medium. The reaction is carried out under controlled conditions to ensure complete reduction of the dye to its leuco form.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where Crystal Violet is reduced using hydrogen peroxide in the presence of a catalyst. The reaction mixture is then purified through filtration and crystallization to obtain the pure compound. The industrial process is designed to be efficient and cost-effective, ensuring high yields of the product.
Chemical Reactions Analysis
Types of Reactions: Leucocrystal Violet undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation to Crystal Violet, which occurs in the presence of oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Reduction: Sodium dithionite or zinc dust is used as the reducing agent in an acidic medium to convert Crystal Violet to this compound.
Substitution: Various nucleophiles can react with this compound under specific conditions to form substituted derivatives.
Major Products:
Oxidation: The major product of the oxidation reaction is Crystal Violet, which exhibits a vivid violet color.
Reduction: The reduction of Crystal Violet yields this compound, which is colorless.
Substitution: Substituted derivatives of this compound can be formed depending on the nucleophile used in the reaction.
Scientific Research Applications
Leucocrystal Violet has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science.
Chemistry:
- Used as a reagent in various analytical techniques, including spectrophotometry and chromatography.
- Employed in the synthesis of other triphenylmethane dyes and derivatives.
Biology:
- Utilized in staining techniques for the visualization of cellular components and structures.
- Applied in the detection of histamine-producing bacteria in food samples.
Medicine:
- Investigated for its potential use in antimicrobial treatments due to its ability to bind to cellular proteins and disrupt microbial cell walls.
Forensic Science:
- Widely used for the enhancement of latent bloodstains at crime scenes. The compound reacts with hemoglobin in blood to produce a vivid violet color, making it easier to visualize and document bloodstains.
Comparison with Similar Compounds
Crystal Violet: The oxidized form of Leucocrystal Violet, known for its vivid violet color and antimicrobial properties.
Leucomalachite Green: Another leuco dye that is used in forensic science for the detection of bloodstains. It is similar to this compound but produces a green color upon oxidation.
Phenolphthalein: A pH indicator that is colorless in acidic conditions and turns pink in alkaline conditions. It is used in various analytical techniques and forensic applications.
Uniqueness: this compound is unique in its high sensitivity and specificity for bloodstains, making it an invaluable tool in forensic investigations. Its ability to produce a vivid violet color upon oxidation sets it apart from other leuco dyes, which may produce different colors.
Properties
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZWDJGLIYNYMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060530 | |
Record name | Leucogentian violet | |
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Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to very pale lavender powder; [IARC] | |
Record name | Leucogentian violet | |
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CAS No. |
603-48-5 | |
Record name | Leucocrystal Violet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Leucogentian violet | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603485 | |
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Record name | Leucocrystal Violet | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7338 | |
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Record name | Benzenamine, 4,4',4''-methylidynetris[N,N-dimethyl- | |
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Record name | Leucogentian violet | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N',N'',N''-hexamethyl-4,4',4''-methylidynetrianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.131 | |
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Record name | LEUCO BASIC VIOLET 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LBR3LR8FS | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does leucocrystal violet interact with blood to create a visible stain?
A1: this compound doesn't directly interact with blood itself. Instead, it reacts with hydrogen peroxide (H2O2) in the presence of a catalyst, such as the heme group found in hemoglobin. This reaction oxidizes LCV into crystal violet, creating a visible violet stain. []
Q2: Can other substances interfere with the this compound reaction for blood detection?
A2: Yes, certain substances can interfere with the LCV reaction. For instance, Ruhemann's Purple, the product of ninhydrin reacting with amino acids, can be decolorized under the acidic conditions of the LCV test, potentially leading to false negatives. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C25H31N3 and its molecular weight is 373.54 g/mol. []
Q4: How does the choice of material affect the effectiveness of this compound in enhancing bloodstains?
A4: Material composition plays a crucial role. For instance, cotton exhibits superior enhancement compared to other fabrics due to its chemical structure, which facilitates the LCV reaction. []
Q5: Can this compound be used on various surfaces for bloodstain enhancement?
A5: Yes, LCV can be effectively used on a range of surfaces for this purpose. Studies have demonstrated successful application on porous materials like paper and wood, semi-porous materials like painted drywall, and non-porous materials like plastic, glass, and metal. []
Q6: How does this compound compare to luminol for bloodstain enhancement, particularly regarding its impact on subsequent blood analysis?
A6: While both are used for bloodstain enhancement, LCV demonstrates a significant advantage over luminol. Studies show that LCV does not negatively affect blood group antigen detection, making it compatible with subsequent serological analysis. In contrast, luminol can significantly hinder accurate blood group analysis. []
Q7: Can this compound be used to detect other substances besides blood?
A7: Yes, LCV can detect various analytes by being incorporated into analytical methods. It can be used to determine inorganic phosphate in water, where it forms a colored complex with phosphate ions. This complex can then be quantified using spectrophotometry. []
Q8: Are there other applications of this compound beyond forensic science?
A8: Absolutely. LCV is utilized in radiochromic dosimeters, which measure radiation exposure. Upon irradiation, LCV in the dosimeter undergoes a color change proportional to the absorbed dose, enabling radiation quantification. [, , , ]
Q9: Has computational chemistry been used to study this compound?
A9: While specific computational studies on LCV itself are limited in the provided papers, computational approaches are commonly employed to study similar dyes and their reactions. Techniques like molecular modeling can provide valuable insights into molecular interactions and reaction mechanisms.
Q10: Are there any known structural analogs of this compound with improved properties for specific applications?
A10: Research has explored structural modifications to enhance LCV's properties. For example, tris(4-N,N-dimethylaminophenyl)methanethiol, a LCV analog, exhibits greater sensitivity to gamma radiation compared to LCV itself. []
Q11: How stable is this compound in solution, and what factors can affect its stability?
A11: LCV's stability in solution is influenced by various factors, including pH, temperature, and exposure to light and air. Research suggests that LCV's solubility plays a role in its dose rate-dependent sensitivity. []
Q12: Have any specific formulations been developed to improve the stability or performance of this compound in various applications?
A12: Yes, researchers have developed specific formulations to enhance LCV's efficacy. For example, incorporating LCV into micelle hydrogels significantly enhances its performance in 3D radiochromic dosimeters by controlling diffusion rates and improving image stability. [, ]
Q13: What analytical techniques are commonly used to quantify this compound and its oxidized form, crystal violet?
A13: Spectrophotometry is widely employed to quantify both LCV and crystal violet. This technique measures the absorbance or transmission of light through a solution at specific wavelengths, correlating it to the concentration of the analyte. [, , ]
Q14: Can this compound be used in combination with other analytical techniques for more complex analyses?
A14: Yes, LCV can be combined with techniques like high-performance liquid chromatography (HPLC). For instance, in analyzing residues of dyes like malachite green and crystal violet in fish, a method coupling solid-phase extraction with HPLC was developed. This method utilizes LCV's ability to be oxidized into a detectable form for sensitive quantification. [, , , , ]
Q15: What is known about the environmental impact and degradation of this compound?
A15: While the provided papers primarily focus on LCV's analytical applications, its environmental impact is an important consideration. Further research is needed to fully understand its degradation pathway and potential effects on ecosystems.
Q16: Are there any alternative compounds or methods that can be used in place of this compound for similar applications?
A16: Yes, alternatives exist depending on the specific application. For instance, other leuco dyes, such as leucomalachite green, are also used in radiochromic dosimeters. [, ] Additionally, other techniques like chemiluminescence (e.g., using luminol) are employed for bloodstain detection, although they may have limitations compared to LCV. [, ]
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